molecular formula C13H15Cl2N3O3 B2628686 3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide CAS No. 1223031-91-1

3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide

Cat. No.: B2628686
CAS No.: 1223031-91-1
M. Wt: 332.18
InChI Key: LWTXREXLTCJAPC-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it contains a morpholine ring attached to a propyl chain, which is linked to the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination of Pyridine: Pyridine is chlorinated at positions 3 and 6 using chlorine gas or a chlorinating agent such as thionyl chloride.

    Formation of Carboxamide: The chlorinated pyridine is then reacted with a suitable amine, such as 3-(morpholin-4-yl)-3-oxopropylamine, under conditions that facilitate the formation of the carboxamide bond. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactions are typically carried out in batch or continuous flow reactors, and purification steps are adapted to handle larger quantities of material.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the morpholine ring or the propyl chain.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms. Oxidation and reduction reactions can modify the morpholine ring or the propyl chain, leading to different oxidized or reduced forms of the compound.

Scientific Research Applications

3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, thereby affecting cell growth or survival. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

3,6-dichloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    3,6-dichloropyridine-2-carboxamide: Lacks the morpholine ring and propyl chain, resulting in different chemical and biological properties.

    N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide: Lacks the chlorine atoms on the pyridine ring, which may affect its reactivity and biological activity.

    3-chloro-N-[3-(morpholin-4-yl)-3-oxopropyl]pyridine-2-carboxamide: Contains only one chlorine atom, leading to different substitution patterns and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the morpholine ring and the propyl chain, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,6-dichloro-N-(3-morpholin-4-yl-3-oxopropyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2N3O3/c14-9-1-2-10(15)17-12(9)13(20)16-4-3-11(19)18-5-7-21-8-6-18/h1-2H,3-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTXREXLTCJAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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